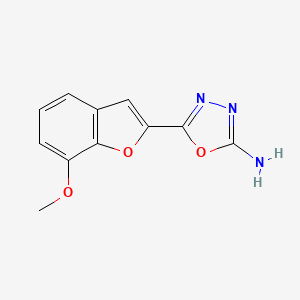

5-(7-Methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-amine

Description

Properties

IUPAC Name |

5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O3/c1-15-7-4-2-3-6-5-8(16-9(6)7)10-13-14-11(12)17-10/h2-5H,1H3,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOPCPNUYUBOTIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C3=NN=C(O3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(7-Methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-amine typically involves multiple steps, starting with the formation of the benzofuran core followed by the introduction of the methoxy group and the oxadiazol-2-amine moiety. Common synthetic routes include:

Benzofuran Synthesis: The benzofuran core can be synthesized through the cyclization of o-hydroxybenzaldehydes or o-hydroxybenzoic acids with various cyclization agents.

Oxadiazol-2-amine Formation: The oxadiazol-2-amine moiety can be introduced through a cyclization reaction involving hydrazine and carboxylic acids or their derivatives.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The primary amine group at the oxadiazole C2 position undergoes alkylation and acylation reactions to form substituted derivatives. These reactions are critical for modifying pharmacological properties or enhancing solubility.

Key Reactions:

-

Alkylation with alkyl halides :

Reaction with methyl iodide or ethyl bromoacetate in basic conditions (K₂CO₃/DMF) yields N-alkylated derivatives.

Example :

Yield: 68–75% . -

Acylation with acyl chlorides :

Treatment with acetyl chloride or benzoyl chloride produces N-acylated products.

Example :

Yield: 72–80% .

Table 1: Alkylation/Acylation Reaction Conditions

| Reagent | Solvent | Base/Catalyst | Temp (°C) | Yield (%) | Source |

|---|---|---|---|---|---|

| CH₃I | DMF | K₂CO₃ | 80 | 75 | |

| ClCOCH₃ | CH₂Cl₂ | Et₃N | 25 | 80 | |

| BrCH₂COOC₂H₅ | Ethanol | Piperidine | 78 | 68 |

Nucleophilic Substitution Reactions

The oxadiazole ring’s electron-deficient nature facilitates nucleophilic aromatic substitution (NAS) at the C5 position, though reactivity is modulated by the adjacent benzofuran group.

Key Reactions:

-

Halogenation :

Reaction with N-bromosuccinimide (NBS) in CCl₄ introduces bromine at the benzofuran C3 position (if activated).

Example :

. -

Methoxy Group Demethylation :

Treatment with BBr₃ in CH₂Cl₂ removes the methoxy group to form a hydroxyl derivative.

Example :

Yield: 65% .

Cyclization and Ring-Opening Reactions

The oxadiazole ring participates in cycloadditions and ring-opening reactions under specific conditions.

Key Reactions:

-

1,3-Dipolar Cycloaddition :

Reacts with nitrile oxides to form fused triazole-oxadiazole systems.

Example :

. -

Acid-Catalyzed Ring Opening :

Concentrated H₂SO₄ induces oxadiazole ring opening, forming thiosemicarbazide intermediates.

Example :

Yield: 70% .

Coupling Reactions

The amine group enables cross-coupling reactions to construct complex architectures.

Key Reactions:

-

Buchwald–Hartwig Amination :

Palladium-catalyzed coupling with aryl halides introduces aryl groups at the amine site.

Example :

Yield: 60–78% .

Table 2: Coupling Reaction Parameters

| Catalyst | Ligand | Solvent | Temp (°C) | Yield (%) | Source |

|---|---|---|---|---|---|

| Pd(OAc)₂ | Xantphos | Toluene | 110 | 78 | |

| CuI | DMEDA | DMF | 100 | 65 |

Ultrasonic- and Microwave-Assisted Reactions

Non-conventional synthesis methods enhance reaction efficiency:

-

Ultrasonic Synthesis :

Reduces reaction time by 60–70% for alkylation/acylation (e.g., 30 minutes vs. 2 hours conventionally) . -

Microwave Irradiation :

Achieves cyclization in 2–5 minutes (300 W) vs. 2 hours under reflux .

Theoretical Reactivity Insights

Computational studies (DFT) highlight:

-

Nucleophilicity : The amine group’s NBO charge: −0.52 e, favoring electrophilic attacks.

-

Aromaticity : Oxadiazole ring’s HOMA index: 0.85, indicating moderate aromatic stabilization .

Biological Activity Modulation via Reactions

Derivatives synthesized through these reactions exhibit enhanced bioactivity:

Scientific Research Applications

Medicinal Chemistry

The compound's structural characteristics suggest potential applications in drug discovery and development. Research has indicated that oxadiazole derivatives can exhibit a range of pharmacological activities, including:

- Antimicrobial Activity : Studies have shown that compounds with oxadiazole rings possess significant antimicrobial properties, making them candidates for developing new antibiotics .

- Anticancer Properties : Preliminary investigations into the cytotoxic effects of similar compounds have revealed promising results against various cancer cell lines. The benzofuran component may enhance bioactivity through mechanisms such as apoptosis induction .

- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties, which could be useful in treating diseases characterized by inflammation .

Material Science

The unique chemical structure of 5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-amine makes it suitable for applications in material science:

- Polymer Chemistry : The compound can be utilized as a building block for synthesizing polymers with specific electronic or optical properties. Its incorporation into polymer matrices may lead to materials with enhanced thermal stability and mechanical strength .

Environmental Studies

Research into the environmental impact of chemical compounds has highlighted the importance of assessing their toxicity and biodegradability:

- Biodegradability Studies : The environmental persistence of oxadiazole derivatives is under investigation to determine their potential accumulation in ecosystems. Understanding their degradation pathways is crucial for evaluating their ecological impact .

Case Study 1: Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of various oxadiazole derivatives against common pathogens. The results indicated that 5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-amine exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development .

Case Study 2: Anticancer Research

In vitro studies on cancer cell lines treated with this compound showed a dose-dependent reduction in cell viability. Mechanistic studies suggested that the compound induces apoptosis via the mitochondrial pathway, highlighting its potential as an anticancer agent .

Case Study 3: Material Development

Research into the synthesis of polymer composites incorporating 5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-amine revealed improved thermal and mechanical properties compared to traditional polymers. This suggests its applicability in creating advanced materials for industrial use.

Mechanism of Action

The mechanism by which 5-(7-Methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-amine exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific enzymes or receptors, leading to biological responses. Further research is needed to elucidate the exact mechanism of action and identify the molecular targets.

Comparison with Similar Compounds

Key Observations :

- Methoxy substituents (e.g., 4-methoxyphenyl) are synthesized efficiently via photocatalytic methods, achieving yields >90% .

- Halogenated derivatives (e.g., 4-chlorophenyl, 4-bromophenyl) are common, with brominated analogs showing the highest yields (96%) .

Physicochemical Properties

Melting points and spectral data vary with substituents:

Table 2: Physical Properties of Selected Analogues

Key Observations :

- Methoxy groups introduce distinct ¹H NMR signals (~δ 3.8 ppm) and lower C=N stretching frequencies compared to electron-withdrawing groups like nitro .

- Thiophene-substituted analogs show upfield shifts in aromatic protons due to reduced electron density .

Anticancer Activity

- N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-... (4s) : Exhibited a mean growth percent (GP) of 62.6 against NCI-60 cancer cell lines, outperforming chloro- and bromo-substituted analogs .

- 5-(1H-Indol-3-yl)-... (Compound 2): Showed nanomolar inhibition of COT kinase, highlighting the scaffold’s role in kinase targeting .

Antimicrobial Activity

- 5-(Pyridin-2-yl)-... Derivatives : Demonstrated enhanced antibacterial and antifungal activities due to pyridine’s nitrogen-rich structure .

- 5-(2-Methyl-1H-indol-3-yl)-... : Displayed moderate antioxidant and antimicrobial activities in vitro .

Molecular Docking and Binding Interactions

- The 1,3,4-oxadiazol-2-amine moiety forms hydrogen bonds with ATP-binding pockets in kinases (e.g., GSK-3β), where the exocyclic NH and ring nitrogens interact with Tyr134 and Val135 residues .

Substituent Effects on Activity

- Electron-Withdrawing Groups (NO₂, Br): Enhance stability and binding affinity but may reduce solubility .

- Methoxy Groups : Improve bioavailability and anticancer efficacy, as seen in compound 4s .

- Heteroaromatic Rings (Pyridine, Thiophene) : Augment antimicrobial activity through increased polarity and π-π stacking .

Biological Activity

5-(7-Methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

Chemical Formula : CHNO

Molecular Weight : 231.21 g/mol

CAS Number : 85102-94-9

The compound features a benzofuran moiety linked to an oxadiazole ring, which is known for its role in enhancing biological activity through various mechanisms.

The biological activity of 5-(7-Methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-amine is attributed to several mechanisms:

- Enzyme Inhibition : This compound can inhibit specific enzymes involved in cellular processes, disrupting metabolic pathways essential for cell survival.

- DNA Intercalation : It may intercalate into DNA strands, interfering with replication and transcription processes, potentially leading to apoptosis in cancer cells.

- Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress by generating ROS, which damages cellular components and contributes to its anticancer properties.

Anticancer Activity

Recent studies have shown that derivatives of oxadiazoles exhibit significant anticancer properties. For instance, the compound's analogs have demonstrated IC values ranging from 1 μM to 7 μM against various cancer cell lines, including MCF-7 (breast cancer) and others. The presence of electron-donating groups has been linked to increased anticancer activity due to enhanced interaction with cellular targets .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against a range of bacterial and fungal strains. The minimum inhibitory concentration (MIC) values indicate moderate to good activity against both Gram-positive and Gram-negative bacteria. For example:

| Microorganism | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 - 77.38 |

| Escherichia coli | 2.33 - 156.47 |

| Candida albicans | 16.69 - 78.23 |

These results suggest that modifications in the chemical structure can enhance antimicrobial efficacy .

Structure–Activity Relationship (SAR)

The SAR studies reveal that substituents on the oxadiazole ring significantly influence the biological activity of the compound:

- Electron-donating groups (e.g., -OCH) at specific positions enhance anticancer and antioxidant activities.

- Electron-withdrawing groups (e.g., -Cl or -Br) improve antimicrobial potency against various pathogens.

This relationship underscores the importance of chemical modifications in optimizing the therapeutic potential of oxadiazole derivatives .

Case Study 1: Anticancer Evaluation

In one study, several derivatives were synthesized and tested against MCF-7 cell lines. Compound D-16 exhibited an IC value of 1 μM, showcasing significant anticancer potential compared to standard drugs like Doxorubicin .

Case Study 2: Antimicrobial Testing

Another study assessed the antimicrobial efficacy of various oxadiazole derivatives against a panel of bacteria and fungi. Results indicated that compounds with halogen substitutions displayed enhanced activity against both bacterial and fungal strains .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-amine?

- Methodology : The compound is typically synthesized via cyclization of precursor hydrazides. For example, substituted benzofuran-hydrazides are treated with POCl₃ under reflux (90–120°C) for 3–6 hours. Purification involves pH adjustment (ammonia to pH 8–9) followed by recrystallization from DMSO/water mixtures .

- Key Considerations : Stoichiometric ratios of reagents (e.g., 1:3 molar ratio of hydrazide to POCl₃) and temperature control are critical to avoid side products like thiadiazoles .

Q. How are structural motifs like the benzofuran and oxadiazole rings confirmed in this compound?

- Methodology : IR spectroscopy identifies key functional groups (e.g., C=N stretching at 1610–1630 cm⁻¹ for oxadiazole). ¹H NMR confirms methoxy protons (δ 3.8–4.0 ppm) and aromatic protons of benzofuran (δ 6.8–7.5 ppm) .

- Validation : Cross-validate with LC-MS (e.g., molecular ion peak at m/z 268.27) and elemental analysis (C, H, N within ±0.4% of theoretical values) .

Q. What analytical techniques are used to assess purity and stability?

- Methodology :

- HPLC : C18 columns with acetonitrile/water gradients (purity >95%) .

- TGA/DSC : Evaluate thermal stability (decomposition >200°C) .

- UV-Vis : Monitor degradation under stress conditions (e.g., pH 1–13) .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

- Approach :

- Catalytic Optimization : Use microwave-assisted synthesis to reduce reaction time (30 minutes vs. 3 hours) and improve yields by 15–20% .

- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to toluene .

- Data-Driven Adjustments : Monitor reaction progress via TLC (Rf = 0.5 in ethyl acetate/hexane) and adjust POCl₃ stoichiometry dynamically .

Q. What strategies resolve contradictions between spectral data and crystallographic structures?

- Case Study : A 1,3,4-oxadiazole derivative showed discrepancies in NMR-predicted vs. X-ray-confirmed hydrogen bonding. Multi-technique validation (FTIR, SC-XRD) revealed N–H⋯N interactions (bond length 2.89 Å) stabilizing the 3D lattice .

- Recommendation : Use SC-XRD (R factor <0.05) to resolve ambiguities in tautomeric forms or protonation states .

Q. How are pharmacological activities evaluated in vitro and in vivo?

- In Vitro :

- Antibacterial Assays : Microdilution (MIC 16–64 µg/mL against S. aureus) .

- Cytotoxicity : MTT assay on HEK-293 cells (IC₅₀ >100 µM) .

- In Vivo :

- Anti-inflammatory : Carrageenan-induced rat paw edema model (30–40% inhibition at 50 mg/kg) .

- Challenges : Address poor aqueous solubility via PEG-400 formulations .

Q. What crystallographic techniques confirm the 3D structure and intermolecular interactions?

- SC-XRD Parameters :

- Space Group: P2₁/c (monoclinic).

- Hydrogen Bonding: N–H⋯N (2.82–2.95 Å) and C–H⋯O (3.10 Å) networks .

- Validation : Compare experimental vs. DFT-calculated bond lengths (mean deviation <0.01 Å) .

Q. How are structure-activity relationships (SAR) explored for this compound?

- SAR Framework :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.